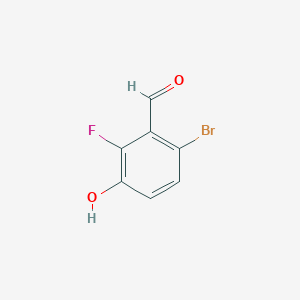

6-Bromo-2-fluoro-3-hydroxybenzaldehyde

Description

Introduction and Structural Classification

Chemical Identity and Nomenclature

6-Bromo-2-fluoro-3-hydroxybenzaldehyde possesses the Chemical Abstracts Service registry number 935534-46-6 and carries the molecular descriptor number MFCD09261253. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structure as this compound, reflecting the precise positioning of substituents on the benzene ring. The compound's International Chemical Identifier key, JUIVOTYNMBEYFK-UHFFFAOYSA-N, provides a unique digital fingerprint for database searches and chemical identification. The simplified molecular input line entry system representation, C1=CC(=C(C(=C1O)F)C=O)Br, encodes the structural connectivity and demonstrates the arrangement of functional groups. This notation system reveals the aldehyde functionality attached to a benzene ring bearing three substituents: a bromine atom at position 6, a fluorine atom at position 2, and a hydroxyl group at position 3.

The compound belongs to the broader chemical classification of halogenated aromatic aldehydes, specifically falling under the subcategory of polyhalogenated benzaldehydes. Within this classification, it represents a tri-substituted benzaldehyde derivative where the substituents include two different halogens and one hydroxyl group. The presence of both bromine and fluorine atoms classifies it as a mixed dihalogenated compound, while the hydroxyl substitution places it within the phenolic aldehyde category. This multi-functional nature contributes to its versatility as a synthetic intermediate and its potential applications in pharmaceutical chemistry and materials science. The compound's systematic classification extends to its role as a fluorinated building block, particularly valuable in medicinal chemistry where fluorine incorporation often enhances biological activity and metabolic stability.

Historical Context and Development

The development of this compound emerged from the broader historical context of halogenated aromatic compound synthesis and the growing importance of fluorinated organic molecules in pharmaceutical research. While specific historical documentation of this compound's first synthesis is limited in the available literature, its development likely followed the general trajectory of halogenated benzaldehyde chemistry that gained prominence in the late 20th century. The compound's creation would have been motivated by the pharmaceutical industry's increasing recognition of fluorine's unique properties in drug design, particularly its ability to modulate biological activity and improve pharmacokinetic profiles. The synthetic methodology for producing such complex polyhalogenated aldehydes has evolved significantly since the early days of aromatic halogenation, moving from harsh conditions to more selective and environmentally friendly approaches.

The historical development of halogenated benzaldehydes traces back to fundamental work on electrophilic aromatic substitution reactions, which provided the theoretical foundation for understanding how multiple substituents could be introduced onto aromatic rings. The evolution of fluorination techniques, from the use of elemental fluorine to more selective fluorinating agents, enabled the precise introduction of fluorine atoms at specific positions on aromatic systems. This technological advancement was crucial for the development of compounds like this compound, where selective fluorination at the 2-position while maintaining other substituents requires sophisticated synthetic control. The compound's emergence as a commercially available building block reflects the maturation of fluorine chemistry and the pharmaceutical industry's demand for diverse fluorinated intermediates.

Position in Halogenated Benzaldehyde Chemistry

Within the extensive family of halogenated benzaldehydes, this compound occupies a distinctive position due to its unique combination of substituents and their specific arrangement on the aromatic ring. The compound exemplifies the principles of polyhalogenated aromatic chemistry, where multiple halogen atoms create complex electronic effects that significantly influence chemical reactivity and physical properties. The presence of both bromine and fluorine atoms on the same aromatic system demonstrates the sophisticated control achievable in modern synthetic organic chemistry, particularly in the selective introduction of different halogens at predetermined positions. This compound represents an advanced example of structure-activity relationship optimization, where the specific positioning of electron-withdrawing groups creates unique electronic environments that can be exploited for various synthetic transformations.

The strategic importance of this compound in halogenated benzaldehyde chemistry stems from its potential as a versatile synthetic intermediate. The aldehyde functionality provides a reactive site for various condensation reactions, while the halogen substituents offer opportunities for further functionalization through cross-coupling reactions and nucleophilic substitution processes. The hydroxyl group at position 3 adds another dimension of reactivity, enabling the compound to participate in additional chemical transformations and serving as a handle for further structural modifications. This multifunctional nature places the compound at the intersection of several important synthetic pathways, making it valuable for the construction of complex molecular architectures.

Isomeric Variants and Related Compounds

The family of bromo-fluoro-hydroxybenzaldehyde isomers demonstrates the profound impact that positional substitution patterns have on chemical properties and potential applications. These compounds share the same molecular formula Carbon seven Hydrogen four Bromine Fluorine Oxygen two and identical molecular weight of 219.01 grams per mole, yet their different substitution patterns create distinct chemical and physical characteristics. The systematic study of these isomeric relationships provides valuable insights into structure-property relationships and guides the rational design of compounds with specific desired properties. Each isomeric variant offers unique synthetic opportunities and potential applications, reflecting the sophisticated level of control achievable in modern aromatic chemistry.

The comparative analysis of these isomeric compounds reveals important trends in how substituent positioning affects molecular properties, reactivity patterns, and synthetic utility. The different arrangements of bromine, fluorine, and hydroxyl groups create varying degrees of electronic activation and deactivation around the aromatic ring, influencing both electrophilic and nucleophilic substitution reactions. These positional effects also impact physical properties such as solubility, melting point, and stability, factors that are crucial for practical applications in synthesis and materials science. Understanding these isomeric relationships enables chemists to select the most appropriate starting material for specific synthetic objectives and to predict the behavior of related compounds.

Comparison with 2-Bromo-6-fluoro-3-hydroxybenzaldehyde

2-Bromo-6-fluoro-3-hydroxybenzaldehyde, bearing Chemical Abstracts Service number 1780708-84-0, represents a positional isomer where the bromine and fluorine substituents are interchanged compared to the target compound. This structural variation places the bromine atom at position 2 and fluorine at position 6, while maintaining the hydroxyl group at position 3 and the aldehyde functionality at position 1. The rearrangement of halogen positions creates significantly different electronic environments around the aromatic ring, with implications for both chemical reactivity and physical properties. The proximity of the bromine atom to the aldehyde group in this isomer may enhance certain electrophilic reactions while potentially hindering others due to steric effects.

The synthetic accessibility of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde differs from that of this compound due to the altered substitution pattern, which requires different synthetic strategies and regioselectivity considerations. The compound maintains a molecular weight of 219.01 grams per mole and the same molecular formula, but the International Union of Pure and Applied Chemistry name reflects the positional differences as 2-bromo-6-fluoro-3-hydroxybenzaldehyde. The molecular descriptor number MFCD28613069 distinguishes this isomer in chemical databases and literature. The different positioning of halogens affects the compound's reactivity profile, particularly in metal-catalyzed cross-coupling reactions where the electronic environment around the halogen atoms influences reaction rates and selectivity.

| Property | This compound | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde |

|---|---|---|

| Chemical Abstracts Service Number | 935534-46-6 | 1780708-84-0 |

| Molecular Descriptor Number | MFCD09261253 | MFCD28613069 |

| Molecular Formula | C₇H₄BrFO₂ | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol | 219.01 g/mol |

| Bromine Position | 6 | 2 |

| Fluorine Position | 2 | 6 |

Comparison with 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

4-Bromo-2-fluoro-6-hydroxybenzaldehyde, identified by Chemical Abstracts Service number 1427438-90-1, presents a different isomeric arrangement where the bromine atom occupies position 4 and the hydroxyl group is located at position 6. This substitution pattern creates a unique electronic distribution that significantly alters the compound's chemical behavior compared to this compound. The para-relationship between the bromine and aldehyde functionalities in this isomer enables strong electronic communication across the aromatic system, potentially enhancing certain reactions while modifying the compound's overall reactivity profile. The fluorine atom remains at position 2 in both compounds, providing a common structural element for comparative analysis.

The positional change of the hydroxyl group from position 3 to position 6 creates different hydrogen bonding patterns and affects the compound's solubility characteristics and intermolecular interactions. This structural modification influences not only the chemical reactivity but also the physical properties and potential biological activities of the compound. The International Chemical Identifier key HUGAOJJHGWGVDT-UHFFFAOYSA-N serves as the unique identifier for this isomer, distinguishing it from other related compounds in chemical databases. The systematic study of this positional variant provides insights into how hydroxyl group placement affects both synthetic utility and potential applications in medicinal chemistry.

Comparison with 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

3-Bromo-2-fluoro-6-hydroxybenzaldehyde, catalogued under Chemical Abstracts Service number 1160653-95-1, represents another significant positional isomer where the bromine atom is positioned at carbon 3, fluorine at carbon 2, and the hydroxyl group at carbon 6. This arrangement creates an ortho-relationship between the bromine and fluorine substituents, which may lead to unique steric and electronic interactions that influence the compound's overall chemical behavior. The positioning of the hydroxyl group at position 6, para to the fluorine atom, establishes different electronic communication patterns compared to the original compound where the hydroxyl group occupies position 3.

The molecular descriptor number MFCD15528068 specifically identifies this isomeric variant in chemical literature and databases. The altered substitution pattern affects the compound's synthetic accessibility and the types of reactions it can undergo, particularly those involving the hydroxyl group and adjacent substituents. The unique arrangement of functional groups in this isomer provides opportunities for different synthetic transformations and may offer distinct advantages in specific applications. The compound maintains the same molecular formula and weight as other isomers but exhibits different reactivity patterns due to the modified electronic environment created by the alternative substituent arrangement.

| Structural Feature | This compound | 3-Bromo-2-fluoro-6-hydroxybenzaldehyde |

|---|---|---|

| Chemical Abstracts Service Number | 935534-46-6 | 1160653-95-1 |

| Molecular Descriptor Number | MFCD09261253 | MFCD15528068 |

| Bromine-Fluorine Relationship | Meta (positions 6,2) | Ortho (positions 3,2) |

| Hydroxyl-Aldehyde Relationship | Meta (positions 3,1) | Meta (positions 6,1) |

| Hydroxyl-Fluorine Relationship | Ortho (positions 3,2) | Para (positions 6,2) |

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIVOTYNMBEYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701519 | |

| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-46-6 | |

| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Bromo-2-fluoro-3-hydroxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C7H4BrF O2

- Molecular Weight : 219.01 g/mol

- CAS Number : 21848289

- IUPAC Name : this compound

The compound features a bromine atom and a fluorine atom on the benzene ring, along with a hydroxyl group and an aldehyde functional group. These substituents play a crucial role in modulating its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

- Oxidative Stress Modulation : It may alter oxidative stress levels within cells, impacting overall cellular health.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance, it demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Study Cell Line IC50 Value Effect Study A MCF-7 (Breast Cancer) <10 μM Cytotoxic Study B HeLa (Cervical Cancer) <15 μM Cytotoxic -

Antimicrobial Effects :

- Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.

-

Anti-inflammatory Activity :

- The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in treating chronic inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity :

- In a study focused on breast cancer cells (MCF-7), the compound was found to have an IC50 value of less than 10 μM, indicating potent cytotoxicity.

- Study on Anti-inflammatory Effects :

- Another study assessed its effects on RAW 264.7 macrophages, revealing anti-inflammatory properties at concentrations greater than 20 μM.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how variations in substituent types and positions can significantly affect biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-chloro-2-fluorobenzaldehyde | Chlorine instead of hydroxyl at position 3 | Moderate anticancer activity |

| 3-Ethoxybenzaldehyde | No halogen substituent | Low antimicrobial activity |

| 4-(Benzyloxy)-3-fluorobenzaldehyde | Benzyloxy group at position 4 | High lipophilicity |

This table illustrates the influence of structural modifications on the biological efficacy of related compounds.

Comparison with Similar Compounds

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (CAS 199287-82-6)

- Molecular Formula : C₇H₄BrFO₂ (same as the target compound)

- Key Differences : Bromine and fluorine are swapped (Br at position 3, F at 6; hydroxyl at position 2).

- Implications : Altered substituent positions modify electronic and steric effects. The proximity of hydroxyl (position 2) and aldehyde (position 1) groups may facilitate intramolecular hydrogen bonding, affecting solubility and reactivity compared to the target compound .

Functional Group Variations

3-Bromo-6-fluoro-2-methoxybenzaldehyde (CAS 473416-74-9)

- Molecular Formula : C₈H₆BrFO₂

- Molar Mass : 233.03 g/mol

- Key Differences : Methoxy (-OCH₃) replaces hydroxyl (-OH) at position 2.

- Implications :

- Lipophilicity : Methoxy increases hydrophobicity compared to hydroxyl, reducing aqueous solubility.

- Acidity : Methoxy (pKa ~15–16) is less acidic than hydroxyl (pKa ~10), altering reactivity in deprotonation-driven reactions.

- Commercial Availability : 11 suppliers listed, suggesting easier synthesis or broader industrial use .

3-Bromo-6-fluoro-2-methylbenzaldehyde (CAS 1785354-53-1)

- Molecular Formula : C₈H₆BrFO

- Molar Mass : 217.04 g/mol

- Key Differences : Methyl (-CH₃) replaces hydroxyl.

- Implications :

- Electron Effects : Methyl is electron-donating, activating the ring for electrophilic substitution at meta/para positions.

- Steric Hindrance : Bulkier methyl group may hinder reactions at adjacent sites.

6-Bromo-3-fluoro-2-formylbenzamide (CAS 2383259-84-3)

- Molecular Formula: C₈H₅BrFNO₂

- Molar Mass : 246.04 g/mol

- Key Differences : Amide (-CONH₂) replaces hydroxyl.

- Reactivity: Amide groups participate in condensation and nucleophilic acyl substitution reactions, expanding synthetic utility .

Key Research Findings

Substituent Positionality : Positional isomers exhibit distinct electronic profiles. For example, this compound’s hydroxyl group at position 3 may enhance para-directed electrophilic substitution compared to its isomer with hydroxyl at position 2 .

Functional Group Impact : Methoxy and methyl derivatives demonstrate reduced polarity compared to hydroxyl analogs, favoring organic-phase reactions. Amide derivatives, however, show enhanced hydrogen-bonding capacity, useful in crystal engineering .

Commercial Trends : High supplier counts for methoxy derivatives (e.g., 11 suppliers for 3-Bromo-6-fluoro-2-methoxybenzaldehyde) suggest industrial preference for stable, lipophilic intermediates .

Preparation Methods

Reaction Scheme

- Starting Material: 6-Bromo-2-fluoro-3-methoxybenzaldehyde

- Reagent: Boron tribromide (BBr3) in dichloromethane

- Conditions:

- Temperature: Initially cooled to -78 °C, then allowed to warm to room temperature

- Atmosphere: Inert (nitrogen)

- Workup: Quenching with ice water, extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure

Detailed Procedure

- Dissolve 6-bromo-2-fluoro-3-methoxybenzaldehyde (2.0 g, 8.6 mmol) in 43 mL of dichloromethane under nitrogen atmosphere.

- Cool the solution to -78 °C using an acetone/dry ice bath.

- Add boron tribromide solution (1 M in dichloromethane, 9.5 mL) dropwise to the cooled solution under nitrogen.

- Stir the reaction mixture overnight at room temperature.

- Cool the reaction flask in an ice-water bath and carefully quench excess boron tribromide with ice chips.

- Add water and extract the aqueous layer twice with dichloromethane.

- Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove solvent under reduced pressure.

- Obtain this compound as a solid (yield: 86%).

Reaction Data Summary

| Parameter | Value |

|---|---|

| Yield | 86% |

| Solvent | Dichloromethane |

| Reagent Concentration | 1 M BBr3 in dichloromethane |

| Reaction Time | Overnight (~12-16 hours) |

| Temperature Range | -78 °C to room temperature |

| Atmosphere | Nitrogen (inert) |

This method is referenced in patent WO2011/94450 and is considered reliable for laboratory-scale synthesis.

Alternative Synthetic Routes and Precursors

While the direct demethylation route is the most established, the precursor 6-bromo-2-fluoro-3-methoxybenzaldehyde itself can be synthesized via various aromatic substitution and formylation methods. However, detailed alternative routes specifically targeting this compound are limited in publicly available literature.

A related patent (CN110563565A) describes synthetic methods for 3-bromo-6-fluoro-2-methoxybenzaldehyde, which is an isomeric methoxybenzaldehyde derivative. This patent outlines the use of reagents such as potassium carbonate, magnesium chloride, and organic bases in solvents like tetrahydrofuran and N,N-dimethylformamide, involving stirring, reflux, and heat treatment steps. Although this patent focuses on a positional isomer, the methodology suggests possible synthetic strategies involving methoxybenzaldehyde intermediates that can be demethylated to hydroxybenzaldehydes.

Analytical and Workup Considerations

- Extraction: Multiple extractions with dichloromethane ensure efficient separation of the organic product from aqueous impurities.

- Washing: Brine washing removes residual water-soluble impurities.

- Drying: Use of anhydrous sodium sulfate effectively dries the organic layer before solvent removal.

- Purification: The crude product obtained after solvent evaporation typically requires further purification by recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Method

| Step No. | Operation | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution | 6-bromo-2-fluoro-3-methoxybenzaldehyde in dichloromethane under N2 | Homogeneous solution |

| 2 | Cooling | -78 °C (acetone/dry ice bath) | Reaction mixture cooled |

| 3 | Addition of BBr3 | 1 M BBr3 in dichloromethane, dropwise | Initiation of demethylation |

| 4 | Stirring | Room temperature, overnight | Complete demethylation |

| 5 | Quenching | Ice chips, water | Neutralization of excess BBr3 |

| 6 | Extraction | Dichloromethane (multiple times) | Separation of organic phase |

| 7 | Washing and drying | Brine wash, anhydrous sodium sulfate | Removal of impurities and drying |

| 8 | Solvent removal | Reduced pressure evaporation | Isolation of product |

| 9 | Purification (optional) | Recrystallization/chromatography | Pure this compound |

Research Findings and Notes

- The demethylation using boron tribromide is highly selective and efficient for converting methoxy to hydroxy groups on aromatic aldehydes without affecting the aldehyde functionality.

- The reaction requires strict temperature control initially to avoid side reactions or decomposition.

- An inert atmosphere (nitrogen) is essential to prevent moisture or oxygen interference.

- The reported yield of 86% is considered high for such aromatic demethylation reactions.

- No significant alternative direct hydroxylation methods for this compound are reported, highlighting the importance of the methoxy precursor route.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-fluoro-3-hydroxybenzaldehyde, considering regiochemical challenges?

- Methodological Answer : The synthesis of polyhalogenated benzaldehydes often involves sequential halogenation and oxidation steps. For example, bromination of a fluorinated precursor (e.g., 2-fluoro-3-hydroxybenzaldehyde) using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) can achieve regioselective bromination at the 6-position . Oxidation of benzyl alcohol intermediates with CrO3 or KMnO4 in acidic media may yield the aldehyde group, though care must be taken to avoid over-oxidation to carboxylic acids. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the substituent positions and purity of this compound?

- Methodological Answer :

- 1H NMR : The aldehyde proton typically appears as a singlet near δ 10 ppm. Coupling patterns of aromatic protons (e.g., meta-fluorine coupling) and hydroxyl proton (broad signal at δ 5–6 ppm) help confirm substitution positions.

- 13C NMR : Distinct peaks for C-Br (~δ 110–120 ppm) and C-F (~δ 150–160 ppm) are observed.

- IR : Stretching frequencies for -CHO (~1700 cm⁻¹), -OH (~3200 cm⁻¹), and C-Br/C-F bonds (600–800 cm⁻¹) validate functional groups.

- Mass Spectrometry : Exact mass (e.g., [M+H]+ = 233.93) confirms molecular formula. Cross-reference with PubChem data for validation .

Q. What precautions are necessary to prevent dehalogenation during reactions involving this compound?

- Methodological Answer : Avoid harsh reducing agents (e.g., LiAlH4) and high temperatures. Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under mild conditions (room temperature, aqueous/organic biphasic systems) to retain bromine. Protect the hydroxyl group via silylation (e.g., TBSCl) before nucleophilic substitutions to minimize side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki-Miyaura couplings, the electron-withdrawing -F and -Br groups lower the LUMO energy, enhancing oxidative addition with Pd(0). Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCM) to optimize reaction coordinates .

Q. How to resolve contradictions in reaction yields when modifying the hydroxyl group of this compound?

- Methodological Answer : Contradictions may arise from competing O- vs. C-alkylation. For O-alkylation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane). Monitor by TLC and isolate intermediates via acid-base extraction. For C-alkylation, employ directing groups (e.g., boronic esters) to enhance regioselectivity. LC-MS/MS analysis identifies byproducts like dehalogenated species .

Q. What strategies enable the use of this compound as a precursor for bioactive molecules (e.g., kinase inhibitors)?

- Methodological Answer :

- Step 1 : Convert the aldehyde to a Schiff base via condensation with amines (e.g., aniline, 60°C, ethanol), followed by cyclization to form heterocycles (e.g., quinazolines).

- Step 2 : Introduce sulfonamide or urea moieties at the hydroxyl group to enhance binding affinity.

- Step 3 : Validate bioactivity via in vitro kinase inhibition assays (IC50 measurements) and docking studies (PDB: 1ATP). Compare with structurally similar intermediates in PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.